molecular formula C8H4Cl2N2O2 B12820170 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid

2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B12820170
M. Wt: 231.03 g/mol
InChI Key: AQWSNFBYWWNURU-UHFFFAOYSA-N
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Description

2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 7, along with a carboxylic acid group at position 6, makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloroaniline with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its structural similarity to other biologically active benzimidazoles.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives against various cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-benzo[d]imidazole-6-carboxylic acid
  • 7-Chloro-1H-benzo[d]imidazole-6-carboxylic acid
  • 2,7-Dichloro-1H-benzo[d]imidazole

Uniqueness

2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

2,4-dichloro-1H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-5-3(7(13)14)1-2-4-6(5)12-8(10)11-4/h1-2H,(H,11,12)(H,13,14)

InChI Key

AQWSNFBYWWNURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)Cl)N=C(N2)Cl

Origin of Product

United States

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